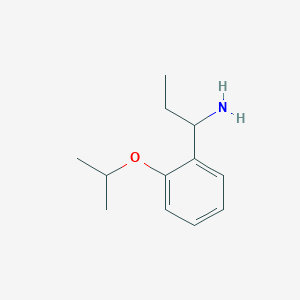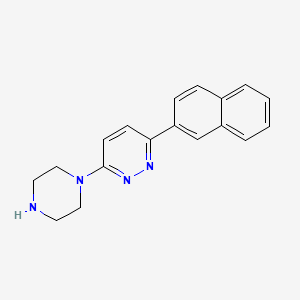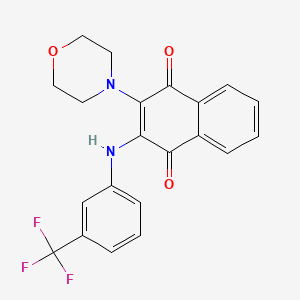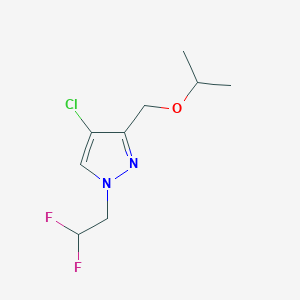![molecular formula C14H16O2 B2651976 3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287332-77-6](/img/structure/B2651976.png)
3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic organic compound with a unique structure. It belongs to the class of bicyclo[1.1.1]pentanes , which are characterized by their three-membered ring system. The compound features a carboxylic acid functional group attached to a bicyclo[1.1.1]pentane scaffold. This intriguing structure makes it an interesting building block for synthetic chemistry and drug discovery .
Synthesis Analysis
The synthesis of this compound involves a metal-free homolytic aromatic alkylation protocol. Researchers have developed an expedient method to construct the bicyclo[1.1.1]pentane framework, specifically introducing the 3-(pyrazin-2-yl) substituent. This synthetic route enables efficient access to this potentially useful building block .
Molecular Structure Analysis
The molecular formula of This compound is C~6~H~8~O~2~ . Its average mass is approximately 112.1 Da . The compound’s three-dimensional structure features the bicyclo[1.1.1]pentane core with the carboxylic acid group attached to the 1-position. The 2,4-dimethylphenyl group adds steric bulk to the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, its unique structure suggests potential reactivity. Researchers have explored its application as a building block in synthetic chemistry, but further investigations are needed to uncover its full reactivity profile .
Mechanism of Action
The mechanism of action for 3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid remains an area of interest. Its potential biological activity has been probed, but detailed studies are required to understand how it interacts with biological targets. Researchers may explore its binding affinity, enzymatic inhibition, or other relevant mechanisms .
properties
IUPAC Name |
3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-3-4-11(10(2)5-9)13-6-14(7-13,8-13)12(15)16/h3-5H,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNINXVDHGDDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)

![1-(4-Bromophenyl)-3-[{[(2-chloroanilino)carbonyl]oxy}(methyl)amino]-2-propen-1-one](/img/structure/B2651914.png)

![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)